molecular formula C16H23NO B584995 rac Dehydro-O-desmethyl Venlafaxine-d6 CAS No. 1346598-00-2

rac Dehydro-O-desmethyl Venlafaxine-d6

Cat. No.: B584995
CAS No.: 1346598-00-2
M. Wt: 251.403
InChI Key: TZCZNCWNSMBGJC-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac Dehydro-O-desmethyl Venlafaxine-d6: is a deuterated analog of rac Dehydro-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine. Venlafaxine is a well-known serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily as an antidepressant. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Venlafaxine.

Scientific Research Applications

rac Dehydro-O-desmethyl Venlafaxine-d6 has a wide range of scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways of Venlafaxine.

    Biology: Used in biological studies to understand the interaction of Venlafaxine with various biological targets.

    Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Venlafaxine.

    Industry: Used in the development of new pharmaceutical formulations and quality control processes

Mechanism of Action

Target of Action

The primary target of rac Dehydro-O-desmethyl Venlafaxine-d6 is the serotonin-norepinephrine reuptake system . This compound is an impurity of Venlafaxine, which is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant .

Mode of Action

The compound interacts with its targets by inhibiting the reuptake of serotonin and norepinephrine, thereby increasing the levels of these neurotransmitters in the brain . This results in enhanced serotonergic and noradrenergic transmission . The effects on dopaminergic neurotransmission vary depending on the dosage .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the brain can affect various biochemical pathways. These neurotransmitters are involved in mood regulation, and their increased availability can help alleviate symptoms of depression, general anxiety disorder, social phobia, panic disorder, and vasomotor symptoms .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Venlafaxine, given their structural similarity. This includes enhanced serotonergic and noradrenergic transmission, which can help alleviate symptoms of various mental health disorders .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, stable isotope-labeled compounds like this one are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . .

Biochemical Analysis

Biochemical Properties

Rac Dehydro-O-desmethyl Venlafaxine-d6 plays a significant role in biochemical reactions due to its structural similarity to Venlafaxine. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the serotonin and norepinephrine transporters, where it inhibits the reuptake of these neurotransmitters, thereby increasing their levels in the synaptic cleft. This interaction is crucial for its antidepressant effects. Additionally, this compound may interact with cytochrome P450 enzymes, which are involved in its metabolism and biotransformation .

Cellular Effects

This compound influences various cellular processes, particularly in neuronal cells. It affects cell signaling pathways by modulating the levels of serotonin and norepinephrine, which are critical for neurotransmission. This modulation can lead to changes in gene expression and cellular metabolism, promoting antidepressant effects. In non-neuronal cells, this compound may also impact cellular functions through its interactions with cytochrome P450 enzymes, affecting the metabolism of other compounds .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serotonin and norepinephrine transporters. By inhibiting these transporters, it prevents the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This inhibition enhances neurotransmission and contributes to its antidepressant effects. Additionally, this compound may inhibit or activate certain cytochrome P450 enzymes, influencing its own metabolism and the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time Its stability and degradation are crucial factors that influence its long-term effects on cellular function Studies have shown that this compound remains stable under specific conditions, but its degradation products may have different biological activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antidepressant effects by modulating neurotransmitter levels. At higher doses, it may cause toxic or adverse effects, such as alterations in cardiovascular function or liver enzyme activity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze its biotransformation into various metabolites, which may have different biological activities. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, as well as the presence of other drugs or compounds that interact with the same enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cell membranes and its accumulation in certain tissues. The localization and accumulation of this compound can influence its biological activity and therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with cytochrome P450 enzymes in the endoplasmic reticulum can influence its metabolism and the metabolism of other compounds. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac Dehydro-O-desmethyl Venlafaxine-d6 involves multiple steps, starting from the appropriate precursor compounds. The key steps include:

    Dehydrogenation: This step involves the removal of hydrogen atoms from the precursor compound.

    O-desmethylation: This step involves the removal of a methyl group from the oxygen atom.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

rac Dehydro-O-desmethyl Venlafaxine-d6 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .

Comparison with Similar Compounds

Similar Compounds

    Venlafaxine: The parent compound, used as an antidepressant.

    Desvenlafaxine: An active metabolite of Venlafaxine, also used as an antidepressant.

    Dehydro-Venlafaxine: Another metabolite of Venlafaxine.

Uniqueness

rac Dehydro-O-desmethyl Venlafaxine-d6 is unique due to its deuterated nature, which makes it particularly useful in pharmacokinetic studies. The presence of deuterium atoms allows for more precise tracking and analysis of the compound in biological systems .

Properties

IUPAC Name

4-[2-[bis(trideuteriomethyl)amino]-1-(cyclohexen-1-yl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17(2)12-16(13-6-4-3-5-7-13)14-8-10-15(18)11-9-14/h6,8-11,16,18H,3-5,7,12H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCZNCWNSMBGJC-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CCCCC1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CC(C1=CCCCC1)C2=CC=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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